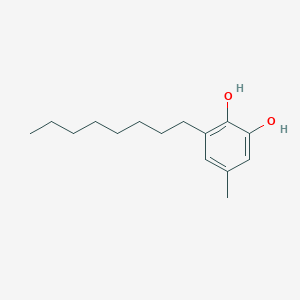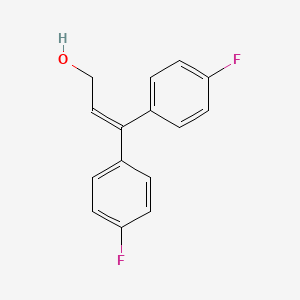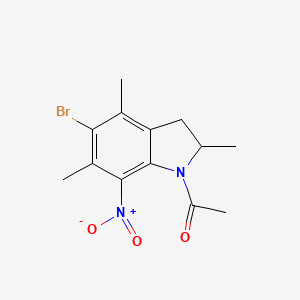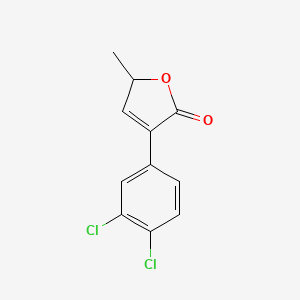
5-Methyl-3-octylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-octylbenzene-1,2-diol is an organic compound with the molecular formula C15H24O2. It belongs to the class of aromatic compounds known as catechols, which are characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is notable for its unique structure, which includes a methyl group and an octyl chain attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-octylbenzene-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. For instance, a rhodium-catalyzed enantioselective syn addition of bis(catecholato)diboron to simple alkenes in the presence of (S)-Quinap provides enantioenriched 1,2-diols after subsequent oxidation . Another method involves the use of hypervalent iodine reagents for the dioxygenation of aryl alkenes under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and environmentally friendly reagents is often preferred to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-octylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Methyl-3-octylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s catechol structure makes it a useful model for studying enzyme-catalyzed reactions involving catechols.
Medicine: Research into its potential therapeutic properties, such as antioxidant and antimicrobial activities, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-octylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. For example, it can act as an antioxidant by donating electrons to neutralize free radicals.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxytyrosol: A compound with a similar catechol structure, known for its antioxidant properties.
4-Ethyl-1,2-benzenediol: Another catechol derivative with different substituents on the benzene ring.
3,4-Dihydroxyphenylethyleneglycol: A compound with two hydroxyl groups and an ethylene glycol moiety.
Uniqueness
5-Methyl-3-octylbenzene-1,2-diol is unique due to its specific combination of a methyl group and an octyl chain attached to the benzene ring. This structural feature imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
201858-80-2 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
5-methyl-3-octylbenzene-1,2-diol |
InChI |
InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-13-10-12(2)11-14(16)15(13)17/h10-11,16-17H,3-9H2,1-2H3 |
Clave InChI |
APKDDKUIEPOCMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(C(=CC(=C1)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)

![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)


![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)


![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
![Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15166952.png)


